3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one
Overview
Description
3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one is a complex organic compound that features a brominated phenol group, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one typically involves multiple steps:
Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination to introduce the bromine atom at the 5-position.
Aldol Condensation: The brominated product is then subjected to aldol condensation with benzaldehyde to form the corresponding α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone undergoes Michael addition with piperazine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The brominated phenol group and the piperazine moiety are likely crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one: Lacks the bromine atom, potentially altering its biological activity.
3-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one: Substitution of bromine with chlorine may affect its reactivity and potency.
3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(morpholin-1-yl)propan-1-one: Replacement of piperazine with morpholine could change its pharmacological profile.
Uniqueness
The presence of the bromine atom and the piperazine moiety in 3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-15-6-7-18(23)17(12-15)16(14-4-2-1-3-5-14)13-19(24)22-10-8-21-9-11-22/h1-7,12,16,21,23H,8-11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQAGHWILNPLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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